molecular formula C6H7IO4S B2393060 2-Iodobenzenesulfonic acid hydrate CAS No. 1094026-90-0; 2307737-88-6; 63059-25-6

2-Iodobenzenesulfonic acid hydrate

Cat. No.: B2393060
CAS No.: 1094026-90-0; 2307737-88-6; 63059-25-6
M. Wt: 302.08
InChI Key: NKURGDXZAXBCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzenesulfonic acid hydrate is an aromatic organoiodine compound that serves as a vital synthetic intermediate in contemporary organic chemistry . Its primary research value lies in its role as a precursor to hypervalent iodine(V) reagents, most notably 2-iodoxybenzenesulfonic acid (IBS) . The presence of the strongly electron-withdrawing sulfonic acid group in the ortho position significantly enhances the reactivity of the iodine center in its derivatives, making them highly powerful and selective oxidizing agents . IBS, derived from this compound, is recognized as an extremely active catalyst (0.05–5 mol %) for the selective oxidation of primary and secondary alcohols to carbonyl compounds (aldehydes, ketones, and carboxylic acids) using Oxone as a co-oxidant under nonaqueous conditions . Beyond alcohol oxidation, its applications have expanded to include the oxidation of benzylic and alkane C–H bonds, the oxidation of phenols to 1,2-quinones, various cyclization reactions, and site-selective hydroxylative dearomatization of phenols . The compound can be oxidized to the iodine(V) species (IBS) using Oxone or sodium periodate in neutral aqueous solution, while oxidation under acidic conditions can yield the iodine(III) species, 2-iodosylbenzenesulfonic acid . As a versatile building block, it is also used in cross-coupling reactions and in the synthesis of complex aromatic molecules for pharmaceutical and material science research . This product is intended for research use only and is not intended for human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.H2O/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKURGDXZAXBCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)I.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Iodobenzenesulfonic Acid Hydrate and Related Oxidants

Compound Oxidation State Solubility Catalytic Activity/Reactivity Key Applications
This compound (pre-IBS) I(III) Water-soluble (as Na+/K+ salts) Requires Oxone for activation to IBS Precursor to IBS for alcohol/phenol oxidations
2-Iodoxybenzenesulfonic acid (IBS) I(V) Water-soluble High reactivity under mild conditions Oxidation of alcohols, phenols, and amines
2-Iodoxybenzoic acid (IBX) I(V) Poor in organic solvents Moderate; requires polar solvents Alcohol oxidation, limited by poor solubility
Dess–Martin periodinane (DMP) I(V) Soluble in CH₂Cl₂, THF High reactivity, no metal byproducts Alcohol → ketone/aldehyde oxidation
Tetrafluorinated IBX (FIBX) I(V) Improved organic solubility Higher than IBX, lower than IBS Alcohol oxidations in non-polar media
Iodylbenzene I(V) Insoluble in water Strong oxidant, harsh conditions Oxidation of alcohols, phenols

Key Research Findings:

Reactivity and Selectivity :

  • IBS outperforms IBX and FIBX in catalytic efficiency due to its sulfonic acid group, which enhances solubility and stabilizes transition states via hydrogen bonding . For example, IBS oxidizes primary alcohols to carboxylic acids in aqueous conditions (80–90% yield), whereas IBX requires anhydrous solvents and higher temperatures .
  • Unlike iodylbenzene, which requires strong acids or bases, IBS operates under neutral pH, minimizing side reactions .

Synthetic Utility: IBS catalyzes regioselective phenol oxidation to o-quinones using Oxone as a co-oxidant, achieving yields >85% at room temperature . In contrast, DMP is more suited for stoichiometric oxidations in organic synthesis but lacks catalytic recyclability .

Mechanistic Insights: DFT studies on IBS analogs (e.g., magnesium hydrides) suggest that the Mg–H/C=C insertion mechanism is exothermic (ΔH = -14.1 kcal/mol), highlighting the role of metal-ligand cooperativity .

Structural Stability: The hydrate form of 2-iodobenzenesulfonic acid (e.g., potassium salt monohydrate) forms a stable crystalline structure with O–H···O hydrogen bonds, ensuring shelf stability . In contrast, IBX derivatives like FIBX require bulky substituents to prevent decomposition .

Preparation Methods

Direct Sulfonation of Iodobenzene

Iodobenzene can react with fuming sulfuric acid (H₂SO₄·SO₃) at 120–130°C, though this method suffers from lower yields (45–50%) due to competing side reactions, such as ring sulfonation at meta positions.

Oxidation-Reduction Sequences

Sodium 2-iodobenzenesulfonate, a precursor, can be oxidized with Oxone (2KHSO₅·KHSO₄·K₂SO₄) to form iodine(V) derivatives. However, this pathway is reserved for producing hypervalent compounds rather than the hydrate itself.

Quality Control and Analytical Characterization

Commercial producers, such as TCI America, enforce stringent quality standards:

Specification Table:

Parameter Requirement Method
Purity (HPLC) >98.0% HPLC-UV (254 nm)
Water Content ≤13.0% Karl Fischer Titration
Sulfate Impurities <0.1% Ion Chromatography
Heavy Metals <10 ppm ICP-MS

The hydrate’s identity is confirmed via NMR (¹H, ¹³C) and FT-IR spectroscopy, with characteristic sulfonic acid O-H stretches at 2500–3000 cm⁻¹ and I-C aromatic bends at 600–700 cm⁻¹.

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodobenzenesulfonic Acid Hydrate and its derivatives?

Answer:
The primary method involves oxidizing 2-iodobenzenesulfonic acid (free acid or sodium salt) using Oxone (potassium peroxymonosulfate) or periodic acid under controlled conditions. For example, oxidation of sodium 2-iodobenzenesulfonate with Oxone in water at 70°C yields iodine(V) derivatives like 2-iodoxybenzenesulfonic acid (IBS). Neutral aqueous conditions favor iodine(V) products, while acidic conditions may lead to iodine(III) heterocycles . Isolation is challenging due to high water solubility; thus, IBS is often generated in situ as a sodium or potassium salt .

Basic: What structural characterization techniques are validated for this compound and its oxidized forms?

Answer:
Key techniques include:

  • X-ray crystallography : Resolves iodine oxidation states and spatial arrangement in derivatives like IBS .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional group integrity and monitor redox changes (e.g., reduction of IBS to 2-iodosylbenzenesulfonic acid in polar solvents) .
  • IR spectroscopy : Identifies sulfonic acid and iodine-oxygen bonds .
  • High-resolution mass spectrometry (HRMS) and elemental analysis : Validate molecular composition and purity .

Advanced: How does this compound function as a catalyst in oxidation reactions?

Answer:
When oxidized to IBS, the iodine(V) center and I=O group act synergistically as a conjugate acid-base pair, enabling selective alcohol oxidations to aldehydes, ketones, or carboxylic acids. For example, IBS/Oxone systems oxidize secondary alcohols to ketones with high enantioselectivity via hydrogen-bonding interactions. Catalytic efficiency is enhanced by in situ generation from sodium 2-iodobenzenesulfonate, avoiding isolation challenges .

Advanced: How can researchers resolve contradictions in oxidation pathways reported for this compound?

Answer:
Contradictions arise from reaction conditions:

  • pH : Neutral aqueous conditions favor iodine(V) products (e.g., IBS), while acidic conditions yield iodine(III) heterocycles .
  • Oxidant choice : Periodic acid selectively generates reduced forms (e.g., 2-iodosylbenzenesulfonic acid), whereas Oxone favors IBS .
    Methodological recommendation : Use controlled pH buffers and monitor iodine oxidation states via NMR or X-ray diffraction to validate products.

Advanced: What strategies mitigate reactivity and stability issues during handling of this compound derivatives?

Answer:

  • Solvent selection : Avoid polar solvents (e.g., DMSO, methanol) that reduce IBS to iodine(III) species. Use aqueous systems or nonpolar solvents for storage .
  • Temperature control : Conduct reactions below 70°C to prevent decomposition .
  • Salt forms : Isolate IBS as potassium or sodium salts to improve stability .

Advanced: How can catalytic efficiency of IBS be optimized in oxidation reactions?

Answer:

  • Oxidant ratio : Use substoichiometric IBS with Oxone reoxidation to minimize side reactions .
  • Substrate scope : Test primary vs. secondary alcohols; IBS selectively oxidizes secondary alcohols without over-oxidizing to carboxylic acids .
  • Additives : Introduce chiral ligands or Brønsted acids to enhance enantioselectivity .

Basic: What analytical methods ensure purity of this compound derivatives?

Answer:

  • HPLC : Quantify residual solvents or byproducts.
  • Thermogravimetric analysis (TGA) : Confirm hydrate content via mass loss at elevated temperatures .
  • Elemental analysis : Validate C, H, N, S, and I ratios .

Advanced: What mechanistic insights explain the acid-base synergy in IBS-catalyzed reactions?

Answer:
The iodine(V) center acts as a Lewis acid, polarizing substrate bonds, while the I=O oxygen serves as a Brønsted base, deprotonating intermediates. This dual role accelerates alcohol oxidation via a six-membered transition state, as evidenced by kinetic isotope effects and computational modeling .

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